molecular formula C20H20N2OS B2926712 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide CAS No. 329778-46-3

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide

Cat. No. B2926712
CAS RN: 329778-46-3
M. Wt: 336.45
InChI Key: MGWPZAIUUGOQSU-DHZHZOJOSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide” is a chemical compound with the linear formula C20H20N2OS . It has a molecular weight of 336.459 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound was prepared by reaction between tryptamine and ibuprofen using N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method could potentially be adapted for the synthesis of “N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide”.


Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide” can be determined by various spectroscopic methods. The structure of a similar compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide” can be predicted using various computational methods. For instance, the boiling point is predicted to be 641.4±55.0 °C, and the density is predicted to be 1.23±0.1 g/cm3 .

Scientific Research Applications

Cyclization Cascades and Heterocyclic Scaffold Synthesis

Cyclization cascades via N-amidyl radicals, involving compounds like N-(arylsulfonyl)acrylamides, demonstrate synthetic utility in building molecular complexity. This method is used to synthesize highly functionalized heterocyclic scaffolds, beneficial for pharmaceuticals and materials science (Fuentes et al., 2015).

RAFT Polymerization and Drug Delivery

Controlled radical polymerization, such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of acrylamides, has applications in drug delivery systems. It allows for the synthesis of thermoresponsive polymers with potential use in targeted drug delivery (Convertine et al., 2004).

Synthesis of Functionalized Polymers

The RAFT polymerization technique has been employed to create homopolymers and copolymers containing specific functional groups, like amino acid moieties. These polymers have potential applications in biotechnology and materials science (Mori et al., 2005).

Thermoresponsive and pH-sensitive Polymers

Acrylamide derivatives are used to synthesize polymers that respond to temperature and pH changes. Such materials are valuable in biomedical engineering for controlled drug release and tissue engineering applications (Jiang et al., 2014).

Functional Copolymers for Bioconjugation

Acrylamides can be copolymerized with poly(ethylene glycol) and other functional groups to produce well-defined polymers. These materials have applications in bioconjugation, highlighting their importance in creating advanced biomaterials (Rossi et al., 2008).

properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-24-17-9-6-15(7-10-17)8-11-20(23)21-13-12-16-14-22-19-5-3-2-4-18(16)19/h2-11,14,22H,12-13H2,1H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWPZAIUUGOQSU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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